

## A Comparative Analysis of Gene Expression Profiles Following Immuno-Oncologic Therapies

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comparative analysis of the gene expression profiles in patients with B-cell malignancies following treatment with two distinct immunotherapeutic modalities:
"ImmTher," a hypothetical CD19-targeting CAR T-cell therapy, and an alternative anti-PD-1 immune checkpoint inhibitor. The information presented is based on published studies of these therapeutic classes and is intended for researchers, scientists, and drug development professionals.

### **Comparative Gene Expression Profiles**

The following tables summarize the key gene expression changes observed in patients who respond or are resistant to CAR T-cell therapy and anti-PD-1 therapy. This data is synthesized from multiple studies on B-cell lymphomas.

Table 1: Gene Expression Profile Post-ImmTher (CD19 CAR T-Cell Therapy) Treatment



| Gene/Gene Set                      | Direction of Change in<br>Responders | Biological Function                                  |
|------------------------------------|--------------------------------------|------------------------------------------------------|
| Favorable Signature (6-GES)        |                                      |                                                      |
| CD19                               | High Expression                      | Target antigen for CAR T-cell therapy                |
| CD45RA                             | High Expression                      | Marker of naïve T-cells                              |
| CCL22                              | High Expression                      | Chemokine involved in immune cell trafficking        |
| KLRK1                              | High Expression                      | Activating receptor on NK and T-cells                |
| SIGLEC5                            | High Expression                      | Sialic acid-binding immunoglobulin-like lectin       |
| SOX11                              | High Expression                      | Transcription factor in B-cell development           |
| Unfavorable Signature (17-<br>GES) |                                      |                                                      |
| CD45RO                             | High Expression                      | Marker of memory T-cells                             |
| BCL2                               | High Expression                      | Anti-apoptotic protein                               |
| IL-18R1                            | High Expression                      | Receptor for the pro-<br>inflammatory cytokine IL-18 |
| TNFSF4 (OX40L)                     | High Expression                      | Costimulatory molecule for T-cells                   |
| KLRB1 (CD161)                      | High Expression                      | C-type lectin-like receptor on NK and T-cells        |
| KIR3DL2                            | High Expression                      | Inhibitory receptor on NK cells                      |
| ITGB8                              | High Expression                      | Integrin involved in cell adhesion and signaling     |
| DUSP5                              | High Expression                      | Dual specificity phosphatase                         |



| GPC4                          | High Expression | Cell surface proteoglycan                        |
|-------------------------------|-----------------|--------------------------------------------------|
| PSMB5                         | High Expression | Component of the proteasome                      |
| RPS6KB1                       | High Expression | Kinase involved in cell growth and proliferation |
| SERPINA9                      | High Expression | Serine protease inhibitor                        |
| NBN                           | High Expression | Involved in DNA repair                           |
| GLUD1                         | High Expression | Glutamate dehydrogenase                          |
| ESR1                          | High Expression | Estrogen receptor 1                              |
| ARID1A                        | High Expression | Chromatin remodeling protein                     |
| SLC16A1                       | High Expression | Monocarboxylate transporter                      |
| Pathway-Level Changes         |                 |                                                  |
| Steroid Hormone Biosynthesis  | Enriched        | Metabolic pathway                                |
| Inositol Phosphate Metabolism | Enriched        | Cellular signaling                               |
| Citric Acid Cycle (TCA)       | Diminished      | Enriched in non-responders                       |
| Oxidative Phosphorylation     | Diminished      | Enriched in non-responders                       |
| Glycolysis/Gluconeogenesis    | Diminished      | Enriched in non-responders                       |

Table 2: Gene Expression Profile Post-Alternative (Anti-PD-1 Therapy) Treatment



| Gene/Gene Set                            | Direction of Change in<br>Responders   | Biological Function                                        |
|------------------------------------------|----------------------------------------|------------------------------------------------------------|
| Key Genes & Pathways                     |                                        |                                                            |
| PD-L1 (CD274)                            | Upregulated in tumor cells             | Ligand for PD-1, key to immune evasion.[1]                 |
| PD-L2 (PDCD1LG2)                         | Upregulated in tumor cells             | Alternative ligand for PD-1.                               |
| IFN-γ Signaling Pathway                  | Upregulated                            | Indicates an active anti-tumor immune response.[2]         |
| JAK/STAT Pathway                         | Upregulated                            | Key signaling pathway downstream of IFN-γ receptor. [3][2] |
| Genes associated with T-cell activation  | Upregulated                            | Reflects reinvigoration of exhausted T-cells.[4]           |
| MHC Class II genes                       | Downregulated in some resistant tumors | Involved in antigen presentation to helper T-cells. [5]    |
| Genes in inflamed tumor microenvironment | Upregulated                            | Characterized by infiltration of CD4+ and CD8+ T-cells.    |
| LAG-3                                    | Upregulated in some<br>lymphomas       | Another immune checkpoint molecule.[6]                     |

### **Experimental Protocols**

The gene expression data cited in this guide are typically generated using one of two common methodologies: DNA microarrays or RNA sequencing (RNA-seq). Below are detailed, generalized protocols for each.

#### **Gene Expression Profiling via Microarray**

Microarrays allow for the simultaneous measurement of the expression levels of thousands of genes.[1]



- a. Sample Preparation and RNA Extraction:
- Obtain patient tumor biopsies before and after treatment.
- Snap-freeze tissue samples in liquid nitrogen or store in RNA stabilization solution.
- Extract total RNA from homogenized tissue using a column-based purification kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.
- b. cDNA Synthesis and Labeling:
- Synthesize first-strand complementary DNA (cDNA) from 100 ng to 1 μg of total RNA using reverse transcriptase and oligo(dT) primers.
- Synthesize the second strand of cDNA.
- Incorporate a label during cDNA synthesis, either directly (using fluorescently labeled nucleotides) or indirectly (e.g., biotin).
- c. Hybridization:
- Hybridize the labeled cDNA to a microarray chip (e.g., Affymetrix GeneChip) containing thousands of gene-specific probes.
- Incubate the chip in a hybridization oven for 16-18 hours at a constant temperature to allow the labeled cDNA to bind to its complementary probes.
- d. Washing and Scanning:
- Wash the microarray chip to remove non-specifically bound cDNA.
- Scan the chip using a laser scanner to detect the fluorescent signals at each probe location.
   The intensity of the signal is proportional to the amount of labeled cDNA bound, and thus to



the expression level of the gene.

- e. Data Analysis:
- Perform quality control checks on the raw image data.
- Normalize the data to correct for technical variations between arrays (e.g., using Robust Multi-array Average - RMA).
- Identify differentially expressed genes between pre- and post-treatment samples, or between responder and non-responder groups, using statistical tests (e.g., t-test, ANOVA) with corrections for multiple testing (e.g., False Discovery Rate - FDR).
- Perform pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify biological pathways that are significantly altered.[7][8][9][10]

## Gene Expression Profiling via RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive and highly sensitive measurement of the transcriptome.

- a. Sample Preparation and RNA Extraction:
- Follow the same procedure as for microarray analysis to obtain high-quality total RNA.
- b. Library Preparation:
- Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, using specialized kits. Alternatively, enrich for messenger RNA (mRNA) using oligo(dT) beads that bind to the poly(A) tails of mRNA molecules.
- Fragment the enriched RNA into smaller pieces.
- Synthesize first and second-strand cDNA from the fragmented RNA.
- Perform end-repair, A-tailing, and ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the sequencer flow cell and for indexing (barcoding) to allow for multiplexing of samples.



- Amplify the library using PCR to generate a sufficient quantity of DNA for sequencing.
- c. Sequencing:
- · Quantify the final library and assess its quality.
- Sequence the library on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The sequencer reads the nucleotide sequence of millions of fragments in parallel.
- d. Data Analysis:
- Perform quality control on the raw sequencing reads (e.g., using FastQC).
- Trim adapter sequences and low-quality bases from the reads.
- Align the cleaned reads to a reference genome or transcriptome using an aligner such as STAR or HISAT2.
- Quantify the number of reads mapping to each gene to determine its expression level.
- Normalize the read counts to account for differences in sequencing depth and gene length (e.g., Transcripts Per Million - TPM, or Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
- Identify differentially expressed genes using tools like DESeq2 or edgeR.
- Perform downstream analyses such as pathway enrichment, GSEA, and clustering.

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: ImmTher (CAR T-Cell) Signaling Pathway.





Click to download full resolution via product page

Caption: Anti-PD-1 Therapy Mechanism of Action.

#### **Experimental and Logical Workflows**





Click to download full resolution via product page

Caption: Gene Expression Analysis Workflow.





Click to download full resolution via product page

Caption: Logical Comparison of Therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. PD-1/PD-L1 Pathway: A Therapeutic Target in CD30+ Large Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. PD-1 expression and clinical PD-1 blockade in B-cell lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cgtlive.com [cgtlive.com]
- 8. cqtlive.com [cqtlive.com]
- 9. Immune checkpoint blockade and CAR T-cell therapy in T-cell/histiocyte-rich large B-cell lymphoma: Challenges and opportunities PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]



 To cite this document: BenchChem. [A Comparative Analysis of Gene Expression Profiles Following Immuno-Oncologic Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141446#comparative-analysis-of-gene-expression-profiles-post-immther-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com